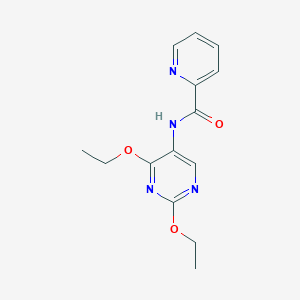

N-(2,4-二乙氧基嘧啶-5-基)吡啶甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-(2,4-diethoxypyrimidin-5-yl)picolinamide” is a chemical compound that contains a pyrimidine ring and a picolinamide group. Pyrimidine is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . Picolinamide, on the other hand, is a compound derived from picolinic acid, which is an organic compound that is a derivative of pyridine with a carboxyl group at the 2-position .

Molecular Structure Analysis

The molecular structure of “N-(2,4-diethoxypyrimidin-5-yl)picolinamide” would consist of a pyrimidine ring with ethoxy groups at the 2 and 4 positions, and a picolinamide group attached to the nitrogen at the 5 position.科学研究应用

合成和药物化学

N-(2,4-二乙氧基嘧啶-5-基)吡啶甲酰胺在各种药理活性化合物的开发中作为关键中间体或结构基元。它的应用观察到在设计负向变构调节剂、抑制剂和其他治疗剂,针对一系列疾病,包括癌症和神经系统疾病。

mGlu5负向变构调节剂的开发

已合成N-(2,4-二乙氧基嘧啶-5-基)吡啶甲酰胺衍生物,用作mGlu5受体的负向变构调节剂,为抑郁症的潜在替代治疗提供可能。合成过程强调高效结晶技术而非色谱技术,提高了纯度和可扩展性,用于临床试验(Thomas K. David et al., 2017)。

抗癌剂

铑、铱和钌配合物包含N-(2,4-二乙氧基嘧啶-5-基)吡啶甲酰胺配体已开发,对癌细胞显示显著的细胞毒性。结构修饰,如卤代物替代,对增强其效果起着至关重要的作用,一些配合物在特定癌细胞系中表现优于顺铂(Zahra Almodares et al., 2014)。

选择性抑制突变B-Raf通路

已确定一系列新型氨基异喹啉,具有N-(2,4-二乙氧基嘧啶-5-基)吡啶甲酰胺,作为突变B-Raf通路的有效和选择性抑制剂。这些化合物在异种移植模型中显示出有希望的抗肿瘤活性,突显了它们在癌症治疗中的潜力(A. Smith et al., 2009)。

催化和有机合成

N-(2,4-二乙氧基嘧啶-5-基)吡啶甲酰胺还在催化和有机合成中找到应用,通过C-H活化和官能团化策略促进复杂分子的开发。

- 钴催化选择性合成:利用N-(2,4-二乙氧基嘧啶-5-基)吡啶甲酰胺作为无痕引导基,已实现钴催化的苄酰胺与炔烃的氧化环化,导致异喹啉的合成。该方法表现出优异的区域选择性和官能团容忍性,扩展了构建杂环化合物的工具箱(Chang-Sheng Kuai et al., 2017)。

安全和危害

未来方向

作用机制

Target of Action

N-(2,4-diethoxypyrimidin-5-yl)picolinamide, structurally related to UK-2A and antimycin-A, primarily targets the Cytochrome bc1 Complex . This complex is a critical component of the electron transport chain in mitochondria, which plays a significant role in cellular respiration .

Mode of Action

The compound binds into the Qi-site in the bc1 complex . The detailed binding mode of picolinamide fungicides remains unknown . The compound forms hydrogen bonds with Hie201 and Ash228 . This interaction inhibits the function of the Cytochrome bc1 Complex, disrupting the electron transport chain and ultimately the production of ATP .

Biochemical Pathways

The primary biochemical pathway affected by N-(2,4-diethoxypyrimidin-5-yl)picolinamide is the electron transport chain in mitochondria . By inhibiting the Cytochrome bc1 Complex, the compound disrupts the flow of electrons through the chain. This disruption leads to a decrease in the production of ATP, the primary energy currency of the cell .

Result of Action

The inhibition of the Cytochrome bc1 Complex and disruption of the electron transport chain by N-(2,4-diethoxypyrimidin-5-yl)picolinamide leads to a decrease in ATP production . This decrease in energy availability can lead to cell death, particularly in cells with high energy demands .

属性

IUPAC Name |

N-(2,4-diethoxypyrimidin-5-yl)pyridine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O3/c1-3-20-13-11(9-16-14(18-13)21-4-2)17-12(19)10-7-5-6-8-15-10/h5-9H,3-4H2,1-2H3,(H,17,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJIWVSROLYNNMU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC(=NC=C1NC(=O)C2=CC=CC=N2)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(4-Fluorophenyl)methoxy]-3-nitrobenzene](/img/structure/B2353719.png)

![2-{1-[(4-Fluorophenyl)sulfonyl]-4-piperidinyl}-1,3-benzothiazole](/img/structure/B2353724.png)

![4-acetyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide](/img/structure/B2353727.png)

![3-bromo-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2353728.png)

![2-Oxo-1,2-dihydrobenzo[g]quinoline-3-carbaldehyde](/img/structure/B2353735.png)

![3-[[1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-methylamino]pyrazine-2-carbonitrile](/img/structure/B2353737.png)

![6-ethyl-1,3-dimethyl-5-((2-oxopropyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2353738.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-4-(dimethylamino)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2353739.png)

![7-[(2-chlorophenyl)methyl]-1-ethyl-3,9-dimethyl-5,7,9-trihydro-4H-1,2,4-triazi no[4,3-h]purine-6,8-dione](/img/no-structure.png)